

Application Notes and Protocols: Measuring Ertugliflozin's Impact on Mitochondrial Function In Vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ertugliflozin

Cat. No.: B3433122

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes. Beyond its primary mechanism of promoting urinary glucose excretion, emerging evidence suggests that SGLT2 inhibitors may exert direct effects on cellular metabolism and mitochondrial function. Unlike some other members of the SGLT2 inhibitor class, such as canagliflozin, in vitro studies have shown that **ertugliflozin** does not significantly inhibit mitochondrial activity in human umbilical vein endothelial cells (HUVECs), even at supra-pharmacological concentrations.[1][2] However, in mouse models of diabetic cardiomyopathy, **ertugliflozin** has been demonstrated to prevent mitochondrial dysfunction, enhance ATP production, and reduce the generation of reactive oxygen species (ROS).[3][4] Furthermore, **ertugliflozin** treatment has been associated with the upregulation of genes involved in oxidative phosphorylation and the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of mitochondrial biogenesis and function.[5][6][7]

These application notes provide detailed protocols for in vitro assays to investigate the impact of **ertugliflozin** on key aspects of mitochondrial function. The methodologies described will enable researchers to assess mitochondrial respiration, cellular energy status, oxidative stress, and relevant signaling pathways.

Key Experimental Protocols

Measurement of Mitochondrial Respiration and Glycolysis

The Seahorse XFe96 Extracellular Flux Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis. The oxygen consumption rate (OCR) is a direct indicator of mitochondrial respiration, while the extracellular acidification rate (ECAR) is an indicator of glycolysis.

Protocol: Seahorse XF Cell Mito Stress Test

This protocol is adapted from established methods for assessing mitochondrial function.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Seahorse XFe96 Analyzer and consumables (culture plates, sensor cartridge)
- Cell culture medium appropriate for the cell line being used
- **Ertugliflozin** stock solution (dissolved in a suitable vehicle, e.g., DMSO)
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
- Assay medium (e.g., Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine)
- Cell line of interest (e.g., HUVECs, cardiomyocytes, renal tubular cells)

Procedure:

- **Cell Seeding:** The day before the assay, seed cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density for the cell type. Allow cells to adhere and grow overnight.

- **Ertugliflozin Treatment:** On the day of the assay, treat the cells with various concentrations of **ertugliflozin** or vehicle control for the desired duration.
- **Sensor Cartridge Hydration:** Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
- **Assay Medium Preparation:** Prepare the assay medium and warm it to 37°C.
- **Cell Plate Preparation:**
 - Remove the cell culture medium from the plate.
 - Gently wash the cells twice with pre-warmed assay medium.
 - Add the final volume of pre-warmed assay medium to each well.
 - Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
- **Loading the Sensor Cartridge:** Load the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
- **Seahorse XF Assay:**
 - Calibrate the sensor cartridge in the Seahorse XFe96 Analyzer.
 - Replace the calibrant plate with the cell culture plate.
 - Run the pre-programmed Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors and measurements after each injection.
- **Data Normalization:** After the assay, normalize the OCR and ECAR data to the cell number or protein concentration in each well.

Data Analysis: The key parameters of mitochondrial function obtained from this assay include:

- **Basal Respiration:** The baseline oxygen consumption of the cells.

- **ATP-linked Respiration:** The decrease in OCR after the addition of Oligomycin, an ATP synthase inhibitor.
- **Maximal Respiration:** The maximum OCR achieved after the addition of FCCP, an uncoupling agent.
- **Proton Leak:** The remaining OCR after Oligomycin injection that is not coupled to ATP synthesis.
- **Spare Respiratory Capacity:** The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand.
- **Non-Mitochondrial Respiration:** The OCR remaining after the addition of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).

Assessment of Cellular Energy Status (ADP/ATP Ratio)

The ratio of ADP to ATP is a sensitive indicator of the cell's energy state. A lower ADP/ATP ratio indicates a higher energy charge.

Protocol: Luminescence-Based ADP/ATP Ratio Assay

Materials:

- Luminescence-based ADP/ATP ratio assay kit
- Cell line of interest
- **Ertugliflozin** stock solution
- White, opaque 96-well plates suitable for luminescence measurements
- Luminometer

Procedure:

- **Cell Culture and Treatment:** Seed cells in a 96-well plate and treat with **ertugliflozin** or vehicle control as described in section 2.1.

- Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release ADP and ATP.
- ATP Measurement:
 - Add the ATP detection reagent to the cell lysate. This reagent contains luciferase and its substrate, which produces light in the presence of ATP.
 - Measure the luminescence using a luminometer.
- ADP Measurement:
 - In a separate reaction, convert ADP to ATP using the enzyme provided in the kit.
 - Add the ATP detection reagent and measure the total luminescence (representing the initial ATP plus the ATP converted from ADP).
- Calculation: Calculate the ADP/ATP ratio based on the luminescence readings.

Measurement of Reactive Oxygen Species (ROS) Production

Increased mitochondrial activity can sometimes lead to the overproduction of ROS. Several fluorescent probes are available to measure cellular ROS levels.

Protocol: CM-H2DCFDA Assay for Cellular ROS

This protocol is based on established methods for ROS detection.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- CM-H2DCFDA fluorescent probe
- Cell line of interest
- **Ertugliflozin** stock solution
- Black, clear-bottom 96-well plates

- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Cell Culture and Treatment: Seed cells in a 96-well plate and treat with **ertugliflozin** or vehicle control. A positive control for ROS induction (e.g., H₂O₂) should be included.
- Probe Loading:
 - Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
 - Load the cells with CM-H₂DCFDA by incubating them in a solution containing the probe for 30-60 minutes at 37°C, protected from light.
- Fluorescence Measurement:
 - Wash the cells to remove excess probe.
 - Measure the fluorescence intensity using a microplate reader (excitation ~495 nm, emission ~529 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of **Ertugliflozin** on Mitochondrial Respiration Parameters

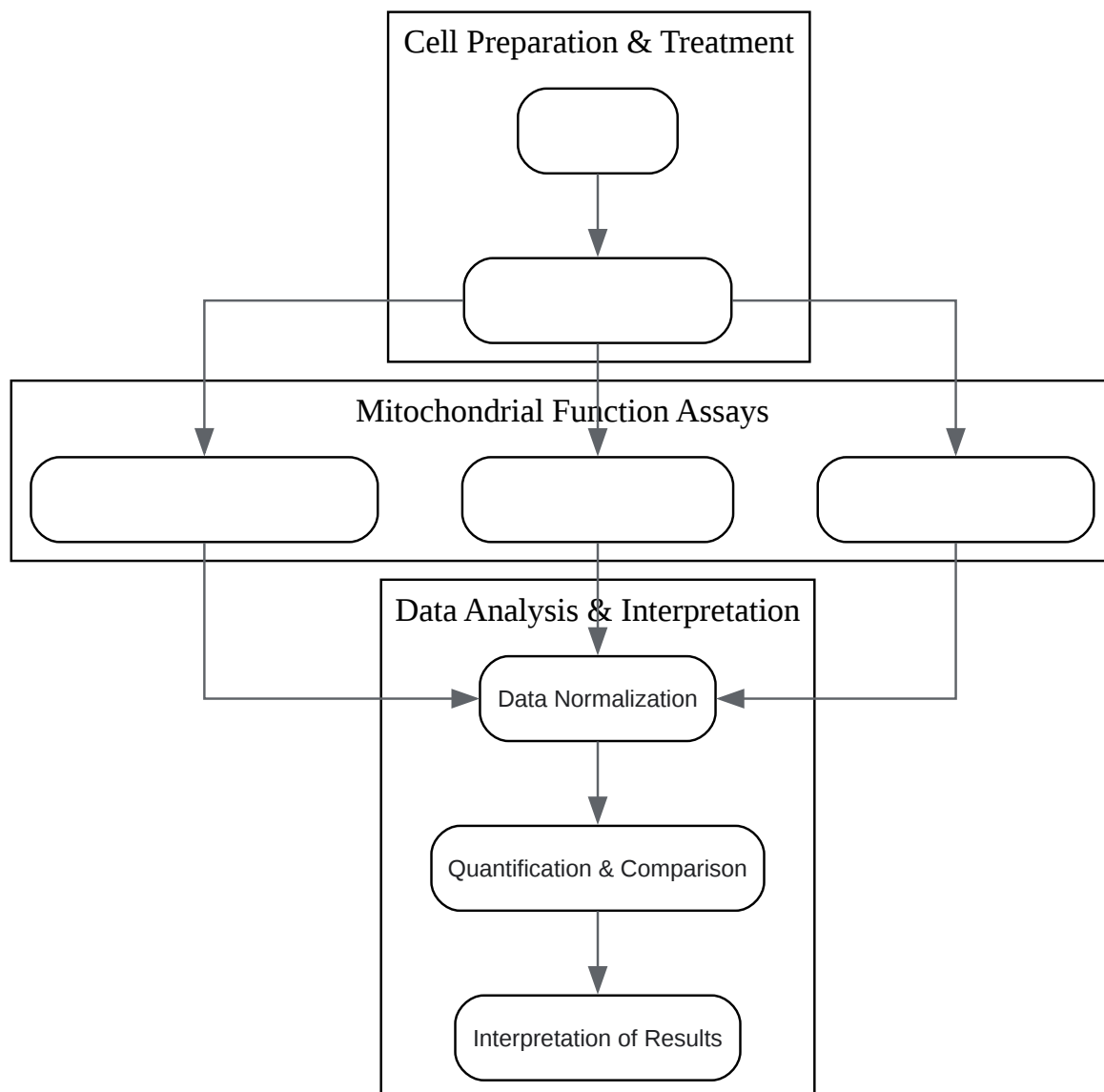
Treatment Group	Basal OCR (pmol/min)	ATP-linked OCR (pmol/min)	Maximal OCR (pmol/min)	Spare Respiratory Capacity (%)
Vehicle Control				
Ertugliflozin (1 μ M)				
Ertugliflozin (10 μ M)				
Ertugliflozin (100 μ M)				

Table 2: Effect of **Ertugliflozin** on Cellular Energy Status and ROS Production

Treatment Group	ADP/ATP Ratio	Cellular ROS (Fluorescence Intensity)
Vehicle Control		
Ertugliflozin (1 μ M)		
Ertugliflozin (10 μ M)		
Ertugliflozin (100 μ M)		
Positive Control (e.g., H ₂ O ₂)	N/A	

Visualization of Pathways and Workflows

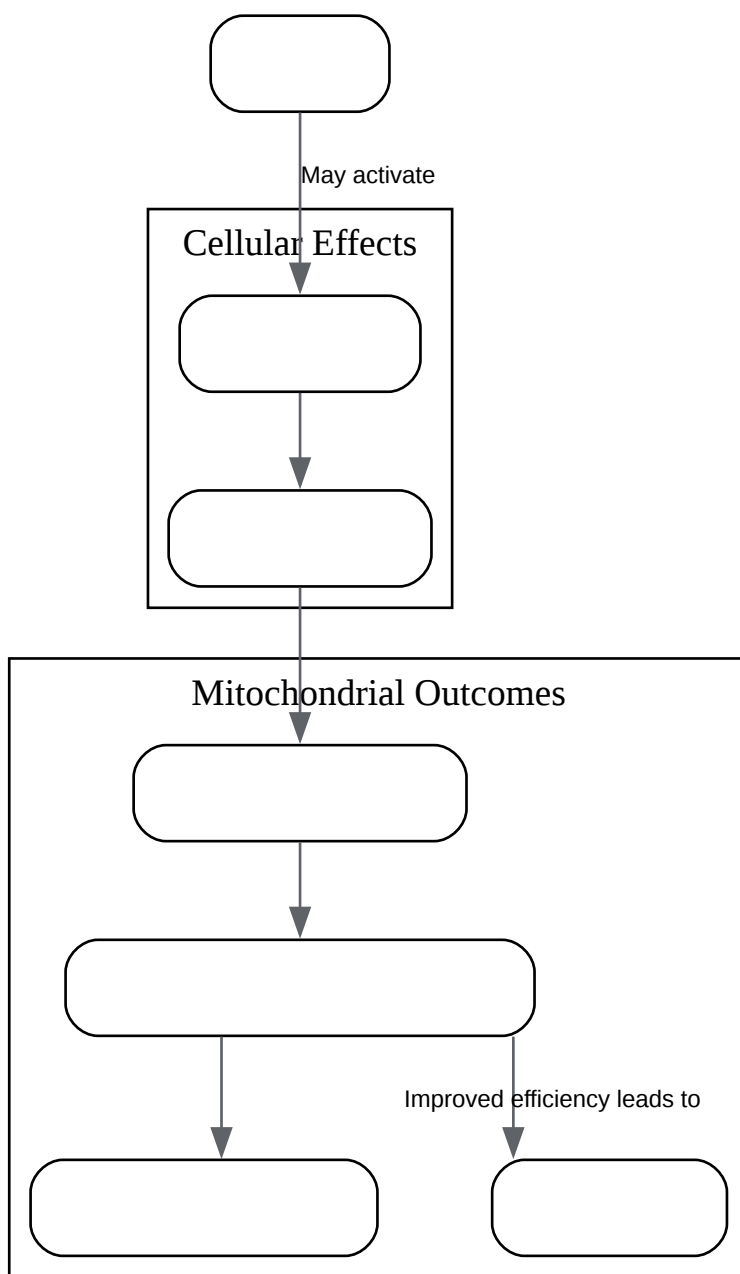
Experimental Workflow



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Caption: Experimental workflow for assessing **ertugliflozin**'s impact on mitochondrial function.

Ertugliflozin and AMPK Signaling Pathway



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Caption: Potential signaling pathway of **ertugliflozin**'s effect on mitochondria via AMPK.

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